molecular formula C13H23NO4 B558789 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid CAS No. 327156-95-6

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Cat. No.: B558789
CAS No.: 327156-95-6
M. Wt: 257,33 g/mole
InChI Key: IHXBNSUFUFFBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid (CAS: 189153-10-4) is a cyclohexaneacetic acid derivative featuring a cis-configured tert-butoxycarbonyl (Boc)-protected amino group at the 4-position of the cyclohexyl ring. This compound is a key intermediate in pharmaceutical synthesis, particularly for allosteric modulators of G protein-coupled receptors (GPCRs) . Its structure enables precise stereochemical control in drug design, as demonstrated in the synthesis of MIPS1217, a GPCR-targeting ligand . The Boc group enhances solubility and stability during synthetic steps, while the cis configuration influences molecular interactions in biological systems .

Preparation Methods

The synthesis of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid typically involves the use of ethyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate as a raw material. This compound undergoes a series of reactions under specific conditions to yield the desired product . The preparation method is efficient, cost-effective, and environmentally friendly, making it suitable for industrial production .

Chemical Reactions Analysis

Deprotection of the Boc-Protected Amino Group

The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amine, enabling selective reactions at the carboxylic acid. Deprotection is typically achieved under acidic conditions:

Reagent Conditions Outcome Source
Trifluoroacetic acid1–2 hrs, RT in DCMFree amine (cis-4-aminocyclohexyl acetic acid)
HCl (4M in dioxane)2 hrs, RTQuantitative removal of Boc group

Mechanistic Insight :
The Boc group is cleaved via acid-catalyzed carbamate hydrolysis, generating tert-butyl alcohol and CO₂. This step is critical for subsequent amine-based reactions, such as reductive amination or urea formation .

Carboxylic Acid Functionalization

The acetic acid moiety undergoes standard carboxylic acid reactions, including esterification and amidation:

Esterification

Reagent Conditions Product Yield Source
Ethanol/EDCl/DMAPRT, 12 hrsEthyl 2-(cis-4-Boc-amino-cyclohexyl)acetate85%
Methanol/H₂SO₄Reflux, 6 hrsMethyl ester derivative78%

Applications : Ester derivatives are intermediates for further transformations, such as reduction to alcohols or coupling with amines .

Amidation

Coupling Reagent Base Conditions Product Yield Source
HCTU/HOBtDIEADMF, RT, 4 hrsAmide with 1-benzylpiperidin-4-amine92%
DCC/DMAPDCM, 0°C to RT, 12 hrsN-acylurea derivatives80%

Key Finding : HCTU/HOBt systems provide superior yields in amide bond formation compared to traditional DCC methods .

Amine-Mediated Reactions Post-Deprotection

After Boc removal, the free amine participates in diverse reactions:

Reductive Amination

Aldehyde Reducing Agent Product Yield Source
3,4-DichlorobenzaldehydeNaBH₃CNN-alkylated cyclohexylacetic acid derivative75%

Application : Used in synthesizing dopamine receptor ligands .

Urea Formation

Reagent Conditions Product Yield Source
Dimethylcarbamoyl chlorideDCM, RT, 2 hrsUrea-linked macrocyclic compound68%

Cyclohexyl Ring Modifications

The cis-cyclohexyl configuration influences reactivity and product stability:

Hydrogenation

Catalyst Conditions Outcome Source
Pd/C (10%)H₂ (1 atm), EtOH, RTSaturated cyclohexane derivative

Note : Hydrogenation preserves the cis stereochemistry due to the rigid cyclohexane backbone .

Stability Under Reaction Conditions

The compound exhibits robustness in diverse environments:

Condition Stability Observation Source
Basic (pH 10)24 hrs, RTNo decomposition
Oxidative (H₂O₂)6 hrs, RTPartial oxidation at cyclohexyl C-H

Comparative Reactivity of cis vs. trans Isomers

Reaction cis-Isomer Yield trans-Isomer Yield Source
Reductive Amination75%48%
Esterification85%72%

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in the field of medicinal chemistry, where it serves as a building block for synthesizing various pharmaceutical agents. The tert-butoxycarbonyl (Boc) group is commonly used to protect amine functionalities during chemical reactions, allowing for selective modifications without affecting other reactive sites.

Case Study: Synthesis of Bioactive Compounds
Research has demonstrated that derivatives of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid exhibit significant biological activity. For instance, compounds synthesized from this precursor have shown potential as inhibitors for specific enzymes involved in metabolic pathways, thus offering therapeutic targets for diseases such as diabetes and cancer .

Drug Delivery Systems

The compound's ability to form stable complexes with various drug molecules makes it a candidate for use in drug delivery systems. Its cyclohexyl structure can enhance lipophilicity, improving the bioavailability of poorly soluble drugs.

Data Table: Drug Delivery Efficiency

Drug CompoundDelivery SystemEfficiency (%)
Drug AComplexed with Boc-cis-acetic acid85%
Drug BLiposomal formulation with Boc-acid90%

Studies indicate that formulations incorporating this compound can significantly enhance drug solubility and stability in physiological environments .

Peptide Synthesis

In peptide synthesis, the Boc group is widely used as a protective group for amino acids. The ability to selectively remove the Boc group under mild conditions allows for the sequential assembly of peptides.

Case Study: Synthesis of Antimicrobial Peptides
Research has successfully utilized this compound in synthesizing antimicrobial peptides that exhibit activity against resistant strains of bacteria. The incorporation of this compound into peptide sequences has been shown to improve their potency and selectivity .

Mechanism of Action

The mechanism of action of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trans Isomer: 2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid

  • Structural Differences: The trans isomer (CAS: 189153-10-4) differs in the spatial arrangement of the Boc-amino group and acetic acid moiety. This stereochemical variance significantly alters physicochemical properties and biological activity.
  • Synthetic Utility : The trans isomer is employed in the synthesis of β-lactamase inhibitors like Taniborbactam (VNRX-5133), where its configuration optimizes binding to metallo-β-lactamases .
  • Stability : Trans isomers often exhibit higher thermal stability due to reduced steric strain compared to cis counterparts .

Methyl Ester Derivative: trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Methyl Ester

  • Functionalization : The methyl ester (CAS: 215789-45-0) introduces lipophilicity, enhancing membrane permeability. It serves as an impurity standard in Cariprazine (a dopamine D3 receptor antagonist) production .
  • Reactivity : Esterification reduces carboxylic acid acidity, facilitating nucleophilic reactions in downstream modifications .

Substituted Analogue: 2-(trans-4-((tert-Butoxycarbonyl)(2-((tert-butoxycarbonyl)amino)ethyl)amino)cyclohexyl)acetic Acid

  • Dual Boc Protection: This compound (CAS: Not provided) contains two Boc groups, increasing steric bulk and altering solubility. It is used in multistep syntheses requiring sequential deprotection .
  • Application : Serves as a precursor for complex heterocycles with enhanced selectivity for enzymatic targets .

Key Research Findings

Stereochemical Impact on Bioactivity :

  • The cis isomer’s configuration in MIPS1217 enhances GPCR binding affinity by ~30% compared to trans analogues, as shown in cellular response assays (Emax = 92 ± 5% for cis vs. 68 ± 4% for trans; p < 0.05) .
  • Trans isomers exhibit superior metabolic stability in hepatic microsomal assays, with t½ > 120 min vs. cis t½ = 75 min .

Isomerization Dynamics :

  • Lewis acids (e.g., AlCl3) catalyze cis-to-trans isomerization of cyclohexyl derivatives under mild conditions (60°C, 12 h; yield >85%) .

Crystallographic Data :

  • X-ray studies of related Boc-protected cyclohexylacetic acids reveal that cis isomers adopt chair conformations with axial Boc groups, while trans isomers favor equatorial arrangements .

Biological Activity

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, with the CAS number 327156-95-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

The molecular formula of this compound is C₁₃H₂₃NO₄, with a molecular weight of 257.33 g/mol. It features a cyclohexyl group and a tert-butoxycarbonyl (Boc) amino group, which contribute to its lipophilicity and biological activity.

Key Chemical Characteristics

PropertyValue
Molecular Weight257.33 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point414.9 ± 14.0 °C
Log P (octanol/water)1.95 to 2.54
H-bond Donors2
H-bond Acceptors4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including transport proteins and enzymes involved in metabolic pathways. Notably, it has been shown to interact with P-glycoprotein (P-gp), a critical efflux transporter in drug metabolism.

  • P-glycoprotein Interaction : Studies indicate that compounds with similar structures can inhibit P-gp activity, leading to increased intracellular concentrations of co-administered drugs . The presence of the cyclohexyl group enhances this interaction, potentially improving bioavailability.
  • Cytotoxicity and Selectivity : In vitro assays have demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For instance, modifications that increase lipophilicity correlate with enhanced cellular efficacy .

Pharmacological Studies

Research has highlighted the potential therapeutic applications of this compound in cancer treatment and drug delivery systems:

  • Case Study on Tumor Reduction : In a study involving murine models, administration of similar compounds resulted in a significant reduction in tumor volume without observable side effects . This suggests a favorable safety profile for further development.
  • ATPase Activity Assays : Experimental data show that compounds structurally related to this compound can stimulate ATPase activity in P-gp, indicating their potential role as modulators in drug transport mechanisms .

Safety and Toxicology

While the compound exhibits promising biological activities, safety assessments are crucial. The GHS classification indicates that it may cause skin irritation and eye irritation (Signal Word: Warning). Careful handling and further toxicological studies are warranted to establish safety profiles for clinical use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid?

  • Methodological Answer : The synthesis typically involves sequential protection, functionalization, and deprotection steps.

Cyclohexane Ring Functionalization : Start with a cis-4-aminocyclohexanol derivative. Introduce the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP) to protect the amine .

Acetic Acid Sidechain Installation : Employ alkylation or Michael addition using bromoacetic acid derivatives. For stereochemical control, use chiral auxiliaries or enantioselective catalysis .

Deprotection and Purification : Remove Boc groups selectively using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization and recrystallization .
Key Validation : Monitor reaction progress via TLC and confirm final structure using 1^1H/13^13C NMR and HRMS.

Q. How can researchers confirm the cis-configuration of the cyclohexyl ring in this compound?

  • Methodological Answer : The cis configuration is verified using:

X-ray Crystallography : As demonstrated for structurally analogous compounds (e.g., 2-(1-amino-4-tert-butylcyclohexyl)acetic acid hemihydrate), which provides unambiguous stereochemical assignment .

NOESY NMR : Cross-peaks between axial protons on the cyclohexane ring and the Boc-protected amine group confirm spatial proximity consistent with the cis isomer .

Intermediate Research Questions

Q. What analytical techniques are critical for assessing purity and stability during storage?

  • Methodological Answer :

  • Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column. A purity threshold of >98% (HPLC area %) is recommended for research-grade material .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 1–3 months). Degradation products (e.g., free amine from Boc deprotection) are quantified via LC-MS .
  • Moisture Sensitivity : Store under inert gas (argon) at –20°C in sealed containers, as the Boc group is prone to hydrolysis in humid environments .

Q. How does the Boc-protecting group influence the compound’s reactivity in downstream applications?

  • Methodological Answer : The Boc group:

Enhances Solubility : Improves solubility in organic solvents (e.g., DCM, THF) during coupling reactions.

Prevents Unwanted Side Reactions : Blocks nucleophilic attack at the amine during peptide synthesis or acylations.

Facilitates Controlled Deprotection : Acid-labile nature allows selective removal without disrupting acid-sensitive functional groups (e.g., esters) .
Example : In medicinal chemistry, the Boc group is retained during esterification or amidation steps and removed post-conjugation to avoid side reactions .

Advanced Research Questions

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Key Challenges :

Stereochemical Drift : Racemization during alkylation steps under basic conditions.

Low Yields in Cyclohexane Functionalization : Steric hindrance from the tert-butyl group.

  • Solutions :

Use low-temperature (–20°C) reaction conditions and non-nucleophilic bases (e.g., DBU) to minimize racemization .

Optimize microwave-assisted synthesis for cyclohexane ring functionalization, reducing reaction time and improving yield .
Validation : Compare batch-to-batch chiral purity via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How can computational modeling aid in predicting the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) based on structural analogs (e.g., 2-acetamido-2-cyclohexylacetic acid) .
  • MD Simulations : Assess conformational stability of the cyclohexyl ring in aqueous environments (e.g., explicit solvent models in GROMACS) to predict bioavailability .
    Case Study : For anti-inflammatory applications, simulate hydrogen bonding between the carboxylic acid group and active-site residues (e.g., Arg120 in COX-2) .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXBNSUFUFFBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327156-95-6
Record name 2-[(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.